molecular formula C8H14N2O2 B090856 1-Butylpiperazine-2,5-dione CAS No. 16350-85-9

1-Butylpiperazine-2,5-dione

Katalognummer B090856
CAS-Nummer: 16350-85-9
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: GHXVGVFQOFBEOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butylpiperazine-2,5-dione, also known as N-Butylmaleimide (NBM), is a cyclic imide compound with the chemical formula C8H11NO2. It is a white crystalline solid with a melting point of 68-71°C and is soluble in organic solvents such as chloroform and acetone. NBM is widely used in scientific research due to its unique chemical and physical properties.

Wirkmechanismus

NBM acts as a Michael acceptor, which means it can undergo nucleophilic addition reactions with various nucleophiles such as thiols, amines, and hydroxyl groups. This property makes NBM a useful reagent for the modification of biomolecules such as proteins and peptides. The nucleophilic addition reaction of NBM with cysteine residues in proteins results in the formation of stable thioether linkages, which can be used to immobilize proteins on surfaces or to crosslink proteins in solution.

Biochemische Und Physiologische Effekte

NBM has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and leukemia. The cytotoxicity of NBM is thought to be due to its ability to react with thiol-containing proteins and enzymes, leading to the disruption of cellular processes. NBM has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This property makes NBM a potential therapeutic agent for the treatment of diseases such as arthritis and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using NBM in lab experiments include its easy synthesis, high reactivity towards nucleophiles, and versatility in the synthesis of various organic compounds. However, NBM has some limitations, such as its potential toxicity towards living cells and its sensitivity to air and moisture, which can lead to degradation of the compound.

Zukünftige Richtungen

There are several future directions for the use of NBM in scientific research. One potential application is in the development of novel drug delivery systems using maleimide-functionalized polymers. Another direction is in the synthesis of cyclic peptides and peptidomimetics with improved biological activity and selectivity. Additionally, NBM could be used as a tool for the modification of proteins and enzymes for various applications, such as the immobilization of enzymes on surfaces for biocatalysis.
Conclusion
In conclusion, 1-Butylpiperazine-2,5-dione (NBM) is a versatile compound with a wide range of applications in scientific research. Its unique chemical and physical properties make it a useful reagent for the synthesis of various organic compounds and the modification of biomolecules. Future research on NBM could lead to the development of novel therapeutic agents and drug delivery systems.

Synthesemethoden

The synthesis of NBM involves the reaction of butylamine with maleic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of NBM as the final product.

Wissenschaftliche Forschungsanwendungen

NBM has been extensively used in scientific research as a versatile reagent for the synthesis of various organic compounds. It is commonly used in the preparation of maleimide-functionalized polymers, which have applications in drug delivery, tissue engineering, and bioconjugation. NBM is also used in the synthesis of cyclic peptides and peptidomimetics, which have potential therapeutic applications in cancer and infectious diseases.

Eigenschaften

CAS-Nummer

16350-85-9

Produktname

1-Butylpiperazine-2,5-dione

Molekularformel

C8H14N2O2

Molekulargewicht

170.21 g/mol

IUPAC-Name

1-butylpiperazine-2,5-dione

InChI

InChI=1S/C8H14N2O2/c1-2-3-4-10-6-7(11)9-5-8(10)12/h2-6H2,1H3,(H,9,11)

InChI-Schlüssel

GHXVGVFQOFBEOP-UHFFFAOYSA-N

SMILES

CCCCN1CC(=O)NCC1=O

Kanonische SMILES

CCCCN1CC(=O)NCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.